

# Technical Support Center: Aurothiomalate Interference in Biochemical Assays

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Aurothiomalate (sodium)**

Cat. No.: **B10830287**

[Get Quote](#)

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with aurothiomalate in biochemical assays. This guide is designed to provide in-depth, field-proven insights into why this compound can be problematic and to offer robust troubleshooting strategies to ensure the integrity of your experimental data.

## Introduction to Aurothiomalate

Disodium aurothiomalate is a gold(I)-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for treating inflammatory conditions like rheumatoid arthritis.<sup>[1]</sup> Structurally, it is a polymer where gold(I) ions are bridged by thiomalate ligands. Its therapeutic effects are complex, but its chemical reactivity, particularly the presence of a gold-thiol bond, is central to both its mechanism of action and its potential for creating significant interference in a wide range of biochemical assays.<sup>[2]</sup> Understanding this reactivity is the first step in mitigating its unwanted effects in your experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary reason aurothiomalate interferes with so many biochemical assays?

The core of the issue lies in its chemical structure. Aurothiomalate is a thiol-reactive and redox-active compound. The gold(I) ion can readily interact with free sulphydryl (thiol) groups on proteins, particularly cysteine residues.<sup>[3][4][5]</sup> This can lead to non-specific protein modification, enzyme inhibition, or disruption of protein structure. Furthermore, the thiomalate

ligand itself is a reducing agent, and the entire complex can participate in redox cycling, which directly interferes with assays that rely on redox reactions for their signal output.[6][7]

Q2: Which types of assays are most susceptible to aurothiomalate interference?

Based on its chemical properties, the following assay categories are at high risk for interference:

- Protein Quantification Assays: Especially those based on the reduction of copper, such as the Bicinchoninic Acid (BCA) assay.[8][9]
- Enzyme Assays: Assays for enzymes that contain critical cysteine residues in their active or allosteric sites are highly vulnerable to inhibition.[4]
- Cell Viability/Metabolism Assays: Assays like the MTT, XTT, and resazurin assays, which depend on cellular reductase activity, can be significantly skewed.[10]
- Thiol-Detection Assays: Any assay designed to quantify free sulphydryl groups will be directly impacted by the presence of aurothiomalate.

Q3: Can aurothiomalate cause both false positives and false negatives?

Yes, depending on the assay's mechanism.

- False Positives: In assays like the BCA or MTT assay, the reducing potential of aurothiomalate can directly generate a signal in the absence of the target analyte or biological activity, leading to an overestimation.[9][10]
- False Negatives: In enzyme assays, aurothiomalate can non-specifically inhibit the enzyme of interest by binding to its cysteine residues, leading to an underestimation of its true activity.[4][5]

Q4: What is the first step I should take if I suspect my results are affected by aurothiomalate?

The most critical first step is to run proper controls. An "interference control" is essential. This involves running the assay with aurothiomalate in the assay buffer without your protein or cells

of interest. If you observe a signal in this control, you have confirmed direct interference with the assay reagents.

## Troubleshooting Guide: Specific Assay Interferences

This section provides detailed troubleshooting workflows for common assays affected by aurothiomalate.

### Protein Quantification Assays

#### Problem: Inaccurate protein concentration, most commonly an overestimation when using the Bicinchoninic Acid (BCA) assay.

Causality (The "Why"): The BCA assay is a two-step process where  $\text{Cu}^{2+}$  is first reduced to  $\text{Cu}^{1+}$  by protein in an alkaline medium. The thiomalate component of aurothiomalate is a reducing agent and can directly reduce  $\text{Cu}^{2+}$  to  $\text{Cu}^{1+}$ , mimicking the presence of protein and leading to a false-positive signal.<sup>[8][9]</sup> The Bradford assay, which relies on the binding of Coomassie dye to protein, is generally less susceptible to interference from reducing agents.<sup>[11][12]</sup>

Mitigation Strategies & Protocols:

| Strategy              | Description                                                                                                 | Suitability                                    |
|-----------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| Assay Substitution    | Switch from the BCA assay to the Bradford assay.                                                            | Highly Recommended                             |
| Protein Precipitation | Remove aurothiomalate by precipitating the protein.                                                         | Effective for cleaning up samples              |
| Spiked Standards      | Create your standard curve in a buffer containing the same concentration of aurothiomalate as your samples. | Can work if interference is low and consistent |

#### Protocol: Acetone Precipitation to Remove Interferents

- Sample Preparation: Place your protein sample containing aurothiomalate in a microcentrifuge tube.
- Precipitation: Add four volumes of ice-cold acetone to the tube. Vortex gently and incubate at -20°C for 60 minutes.
- Pelleting: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Wash: Carefully decant the supernatant containing the aurothiomalate. Add two volumes of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes.
- Drying: Decant the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
- Resolubilization: Resuspend the clean protein pellet in your desired assay buffer. You can now proceed with your chosen protein assay, preferably the Bradford assay.

## Enzyme Assays

**Problem: Unexpected inhibition or, less commonly, activation of the enzyme, that is not related to the experimental hypothesis.**

**Causality (The "Why"):** Aurothiomalate's gold(I) component has a high affinity for sulfhydryl groups. Many enzymes rely on cysteine residues for their catalytic activity, structural integrity, or regulation. Aurothiomalate can form a covalent bond with these critical cysteines, leading to non-specific and often irreversible inhibition.[\[3\]](#)[\[4\]](#)

Troubleshooting Workflow:

Caption: Troubleshooting workflow for enzyme assay interference.

## Protocol: Dialysis/Buffer Exchange for Sample Cleanup

- Device Selection: Choose a dialysis device (e.g., cassette, tube, or spin column) with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of your enzyme. Disodium aurothiomalate has a molecular weight of 392.17 g/mol, so a 3-5 kDa MWCO is typically sufficient.

- Sample Loading: Load your protein sample into the dialysis device according to the manufacturer's instructions.
- Dialysis: Place the device in a large volume of your assay buffer (at least 1000 times the sample volume) at 4°C. Stir the buffer gently.
- Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight. For maximum removal, perform at least two changes of fresh buffer.
- Sample Recovery: Recover the cleaned protein sample, which should now be free of aurothiomalate, and proceed with your enzyme assay.

## Cell Viability Assays (MTT, XTT, Resazurin)

**Problem: Overestimation of cell viability due to direct chemical reduction of the assay reagent, or underestimation due to the compound's own cytotoxicity.**

**Causality (The "Why"):** Assays like MTT and XTT measure cell viability as a function of cellular reductase activity, which reduces a tetrazolium salt to a colored formazan product.[10][13] Aurothiomalate, being a redox-active compound, can directly reduce the tetrazolium salt, creating a color change independent of cell metabolism. This leads to artificially high viability readings. Conversely, aurothiomalate can be cytotoxic, and it is crucial to distinguish this real biological effect from chemical artifacts.[14]

**Mechanism of Interference:**



[Click to download full resolution via product page](#)

Caption: Interference of aurothiomalate in the MTT assay.

Mitigation Strategies & Protocols:

| Strategy           | Description                                                                                                                    | Suitability                                                                 |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| No-Cell Control    | Incubate aurothiomalate with the assay reagent in cell-free wells to quantify the direct chemical reduction.                   | Mandatory                                                                   |
| Assay Substitution | Switch to a non-redox-based viability assay, such as the Trypan Blue exclusion assay or Crystal Violet staining.               | Highly Recommended                                                          |
| Pre-Wash Step      | Before adding the assay reagent, wash the cells thoroughly with fresh media or PBS to remove any extracellular aurothiomalate. | Can reduce, but may not eliminate, interference from internalized compound. |

## Protocol: Crystal Violet Staining for Viability

- Cell Treatment: Plate and treat your cells with aurothiomalate as planned in a multi-well plate.
- Media Removal: After the treatment period, carefully aspirate the media from all wells.
- Cell Fixation: Gently wash the cells once with PBS. Then, add 100  $\mu$ L of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature to fix the cells.
- Staining: Aspirate the PFA and add 100  $\mu$ L of 0.1% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
- Washing: Gently wash the plate with water several times until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.
- Solubilization: Add 100  $\mu$ L of 10% acetic acid or methanol to each well to solubilize the stain.
- Measurement: Read the absorbance at approximately 590 nm. The signal is proportional to the number of adherent, viable cells.

## References

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. *Analytical Biochemistry*, 72(1-2), 248-254.
- Cotgreave, I. A., & Moldeus, P. (1987). Early and late changes in sulphhydryl group and copper protein concentrations and activities during drug treatment with aurothiomalate and auranofin.
- Hämäläinen, M., et al. (2010). Aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs.
- Rudge, S. R., et al. (1984). Early and late changes in sulphhydryl group and copper protein concentrations and activities during drug treatment with aurothiomalate and auranofin.
- Wood, P. L., et al. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate. *Biochemical Pharmacology*, 75(4), 859-866. [Link]

- Wang, H., et al. (2011). Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO<sub>2</sub>. *Toxicology in Vitro*, 25(8), 2147-2151. [\[Link\]](#)
- G-Biosciences. (2015).
- Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. *The AAPS Journal*, 19(6), 1564-1575. [\[Link\]](#)
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. *Journal of Medicinal Chemistry*, 58(5), 2091-2113. [\[Link\]](#)
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. *Journal of Medicinal Chemistry*, 58(5), 2091-2113. [\[Link\]](#)
- Riss, T. L., et al. (2019). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. *ASSAY and Drug Development Technologies*, 17(8), 379-396. [\[Link\]](#)
- Marshall, T., & Williams, K. M. (1987). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. *Analytical Biochemistry*, 167(2), 301-306. [\[Link\]](#)
- Löptien, J., et al. (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. *bioRxiv*. [\[Link\]](#)
- Liu, Y., et al. (2012). Exocytosis of MTT formazan could exacerbate cell injury. *Toxicology in Vitro*, 26(4), 636-644. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC  
[pmc.ncbi.nlm.nih.gov]
- 5. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 6. Early and late changes in sulphhydryl group and copper protein concentrations and activities during drug treatment with aurothiomalate and auranofin - PMC  
[pmc.ncbi.nlm.nih.gov]
- 7. Early and late changes in sulphhydryl group and copper protein concentrations and activities during drug treatment with aurothiomalate and auranofin - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 10. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO<sub>2</sub> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Exocytosis of MTT formazan could exacerbate cell injury - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Aurothiomalate Interference in Biochemical Assays]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10830287#common-interferences-of-aurothiomalate-in-biochemical-assays>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)